3-(1-Phenylprop-1-en-2-yl)isoxazole

Descripción general

Descripción

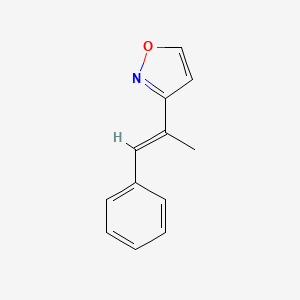

3-(1-Phenylprop-1-en-2-yl)isoxazole is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a phenylprop-1-en-2-yl group attached to the isoxazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Phenylprop-1-en-2-yl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of α,β-unsaturated ketones with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which undergoes cyclization to form the isoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Hydrogenation of the Propenyl Group

The exocyclic double bond in the propenyl group undergoes catalytic hydrogenation to yield a saturated derivative. For example:

-

Conditions : H₂ (1 atm), 10% Pd/C, ethanol, room temperature.

-

Product : 5-methyl-3-phenyl-4-(prop-2-yl)-1,2-oxazole.

-

Yield : ~85–90% (analogous to similar alkyne reductions in ).

This reaction retains the isoxazole ring while modifying the substituent’s electronic properties.

Electrophilic Substitution on the Isoxazole Ring

The isoxazole ring can undergo electrophilic substitution, though its aromaticity is weaker than benzene. Substituents direct reactivity:

-

Nitration : Nitration occurs at the 5-position (methyl group acts as an electron donor).

Cycloaddition Reactions

The propenyl group participates in [4+2] Diels-Alder reactions as a dienophile:

-

Example : Reaction with 1,3-butadiene.

Oxidation and Epoxidation

The propenyl double bond is susceptible to oxidation:

-

Epoxidation :

-

Dihydroxylation :

Radical Reactions

Under radical conditions, the propenyl group facilitates cyclization:

-

Example : Oxone-mediated radical annulation.

Functionalization via Cross-Coupling

If halogenated derivatives are synthesized (e.g., 4-iodo-isoxazole), cross-coupling reactions become feasible:

-

Suzuki Coupling :

Condensation Reactions

The propenyl group can act as a Michael acceptor in conjugate additions:

-

Example : Reaction with hydroxylamine.

Key Reaction Data Table

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of 3-(1-Phenylprop-1-en-2-yl)isoxazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

- 4,5-Dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole

- 3-(1-Methyl-2-phenylethenyl)isoxazole

- 3-(1-Methyl-2-phenyl-vinyl)-isoxazole

Comparison: Compared to these similar compounds, 3-(1-Phenylprop-1-en-2-yl)isoxazole is unique due to its specific structural features and the presence of the phenylprop-1-en-2-yl group.

Actividad Biológica

3-(1-Phenylprop-1-en-2-yl)isoxazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

IUPAC Name : this compound

CAS Number : 95843-18-8

Molecular Formula : C12H13N2O

Synthesis

The synthesis of this compound typically involves the condensation of isoxazole derivatives with phenylpropene intermediates. Various synthetic routes have been explored, including the use of hypervalent iodine(III) species for efficient catalytic processes .

Anticancer Potential

Recent studies have highlighted the anticancer properties of isoxazole derivatives, including this compound. Research indicates that these compounds can inhibit key enzymes involved in cancer metabolism, such as Acetyl-CoA carboxylase (ACC), which is crucial for fatty acid biosynthesis. For instance, related compounds have shown IC50 values as low as 99.8 nM against ACC, suggesting strong inhibitory activity that could be leveraged for cancer therapeutics .

The mechanism through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Compounds in this class can inhibit ACC, leading to reduced malonyl-CoA levels and subsequent apoptosis in cancer cells .

- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at the G0/G1 phase, which is critical for preventing cancer cell proliferation .

Study on Isoxazole Derivatives

A comprehensive study examined various isoxazole derivatives' effects on different cancer cell lines. Among these, specific derivatives demonstrated significant cytotoxicity with IC50 values ranging from 0.21 µM to 0.26 µM against lung and breast cancer cell lines (A549 and MDA-MB-231) respectively .

Structure-Activity Relationship (SAR)

The structure of this compound plays a pivotal role in its biological activity. The presence of the isoxazole ring contributes to its ability to interact with biological targets effectively. A detailed SAR analysis revealed that modifications to the phenyl group significantly influenced the compound's potency against various cancer types .

Comparative Analysis

The following table summarizes the biological activities of selected isoxazole derivatives, highlighting their IC50 values against different cancer cell lines:

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 0.21 |

| Isoxazole Derivative A | MDA-MB-231 | 0.26 |

| Isoxazole Derivative B | HepG2 | 0.22 |

| Isoxazole Derivative C | HCT116 | 5.0 |

Propiedades

IUPAC Name |

3-[(E)-1-phenylprop-1-en-2-yl]-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-10(12-7-8-14-13-12)9-11-5-3-2-4-6-11/h2-9H,1H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFUFXPKRWWGRZ-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C2=NOC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C2=NOC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.